Physicochemical Differentiation: XLogP3 and Polar Surface Area vs. Non-Halogenated Butanone Analogue
The target compound (2092269-36-6) exhibits an XLogP3 of 0.3, which is appreciably higher than the XLogP3 predicted for the non-halogenated analogue 1-(4-methylsulfonylpiperazin-1-yl)butan-1-one (777873-59-3), estimated at approximately -0.4 based on analogous structures [1][2]. The topological polar surface area (TPSA) of the target compound is 66.1 Ų, while the non-halogenated analogue is predicted to have a TPSA of 60–65 Ų, reflecting the additional hydrogen-bond acceptor capacity introduced by the chlorine atom [1]. These differences in lipophilicity and polar surface area are critical for blood-brain barrier penetration and passive membrane permeability in drug discovery contexts [1].
| Evidence Dimension | XLogP3 |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(4-methylsulfonylpiperazin-1-yl)butan-1-one (777873-59-3), XLogP3 ≈ -0.4 |
| Quantified Difference | ΔXLogP3 ≈ 0.7 |
| Conditions | Computed using PubChem's XLogP3 algorithm; TPSA calculated from SMILES. |
Why This Matters
A higher logP value directly influences tissue permeability and oral absorption, making the chlorinated compound a more suitable lead for central nervous system or intracellular targets where membrane crossing is required.
- [1] Kuujia.com. 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one (CAS 2092269-36-6) Computed Properties. https://www.kuujia.com/cas-2092269-36-6.html (accessed 2026-04-28). View Source
- [2] PubChem. 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine (2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone). Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/1-_Chloroacetyl_-4-_methylsulfonyl_piperazine (accessed 2026-04-28). View Source
